6-Bromo-5-fluoroquinoxaline
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Overview
Description
6-Bromo-5-fluoroquinoxaline is a heterocyclic compound with the molecular formula C8H4BrFN2. It is a derivative of quinoxaline, which is a nitrogen-containing aromatic compound.
Preparation Methods
The synthesis of 6-Bromo-5-fluoroquinoxaline typically involves the bromination and fluorination of quinoxaline derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
Chemical Reactions Analysis
6-Bromo-5-fluoroquinoxaline can undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different quinoxaline derivatives.
Coupling Reactions: It can undergo coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-5-fluoroquinoxaline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: The compound is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a building block for the synthesis of molecules that can interact with biological targets, making it useful in drug discovery and development.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoroquinoxaline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, quinoxaline derivatives have been shown to inhibit bacterial DNA gyrase, leading to antibacterial activity . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
6-Bromo-5-fluoroquinoxaline can be compared with other quinoxaline derivatives such as:
5-Bromo-6-fluoroquinoxaline: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
6-Fluoroquinoxaline:
5-Bromoquinoxaline: Lacks the fluorine atom, resulting in different reactivity and uses.
The uniqueness of 6-Bromo-5-fl
Properties
Molecular Formula |
C8H4BrFN2 |
---|---|
Molecular Weight |
227.03 g/mol |
IUPAC Name |
6-bromo-5-fluoroquinoxaline |
InChI |
InChI=1S/C8H4BrFN2/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-4H |
InChI Key |
XRBPUINPPLHJAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1Br)F |
Origin of Product |
United States |
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